1-苄基氮杂环庚烷-3-胺

描述

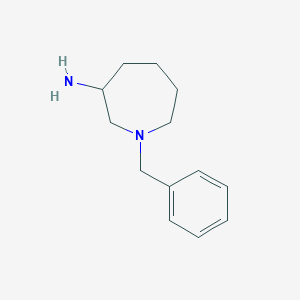

1-Benzylazepan-3-amine is a compound that falls within the category of benzylamines, which are valuable compounds with significant applications in pharmaceuticals and agrochemicals. Benzylamines, including 1-Benzylazepan-3-amine, are often used as building blocks in the synthesis of various bioactive molecules and are central to the development of new medicinal compounds .

Synthesis Analysis

The synthesis of benzylamines can be achieved through several methods. One approach is the palladium-catalyzed carbonylative aminohomologation of aryl halides, which allows for the direct aminomethylation of aryl halides. This method proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction, and is compatible with a wide range of functional groups . Another method involves the Ru-catalyzed oxidative coupling of benzylamines with internal alkynes, which has been used to synthesize a variety of complex structures such as isoquinolines and benzoisoquinolines . Additionally, an iron-catalyzed direct amination of benzyl alcohols has been developed, which uses a homogeneous iron complex to couple benzyl alcohols with simpler amines through the borrowing hydrogen methodology .

Molecular Structure Analysis

The molecular structure of benzylamines, including 1-Benzylazepan-3-amine, is characterized by the presence of an amine group attached to a benzyl group. The crystal structures of several molecular salts derived from benzylamine have been studied, revealing that the NH2 groups in the benzylamine moieties are protonated when the organic acids are deprotonated. The crystal packing is largely influenced by strong charge-assisted N-H...O hydrogen bond formation between the ammonium and the deprotonated acidic groups .

Chemical Reactions Analysis

Benzylamines can participate in various chemical reactions. For instance, they can be used in the one-pot synthesis of imines and secondary amines through Pd-catalyzed coupling of benzyl alcohols and primary amines . They are also involved in the synthesis of 2,3-benzodiazepines using phosphate-assisted acylation-hydrazine cyclization reactions . Furthermore, benzylamines can be transformed into polycyclic amines via redox-neutral C–H functionalization, demonstrating their versatility in constructing complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamines are influenced by their molecular structure. The presence of the benzyl group imparts certain hydrophobic characteristics, while the amine group can engage in hydrogen bonding, affecting solubility and reactivity. The melting points of various benzylamine salts have been reported, indicating their stability and potential for forming solid-state materials with diverse supramolecular structures . Additionally, benzylamines have been shown to interact within active sites of enzymes, such as methionyl tRNA synthetase, suggesting their potential as bioactive molecules in antibacterial applications .

科学研究应用

单原子催化剂

单原子催化剂 (SACs) 因其卓越的性能特性(包括强活性高选择性)而备受关注。研究人员探索 SACs 的应用并阐明其反应机理。 SACs 的结构、特性、制备方法和表征技术是重要的研究领域 。这些催化剂在电化学和光催化反应中具有应用潜力。

免疫测定中的纳米抗体

纳米抗体源于骆驼科动物抗体,已成为免疫测定研究领域的热门课题。 随着分子生物学技术和基因工程抗体制备的进步,纳米抗体在疾病诊断、免疫试剂、病原体检测和药物开发中发挥着至关重要的作用 。

磨碎轮胎橡胶的复硫化

研究人员一直在探索针对磨碎轮胎橡胶的绿色和可持续的复硫化方法。一种很有前景的方法是使用深共熔溶剂 (DESs)。例如,一种特定 DES 在 30 分钟内对 120 M 样品实现了 58% 的复硫化,仅消耗了 182 W。 进一步优化可以产生更高的复硫化百分比,具有重大的科学和技术意义 。

安全和危害

未来方向

The future research direction for 1-Benzylazepan-3-amine could involve the development of more efficient and stable heterogeneous catalysts for the synthesis of bio-based amines . Additionally, the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines using transaminase-mediated synthesis could be a promising area of research .

属性

IUPAC Name |

1-benzylazepan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13-8-4-5-9-15(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRCNVPFOVQZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)

![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)

![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)